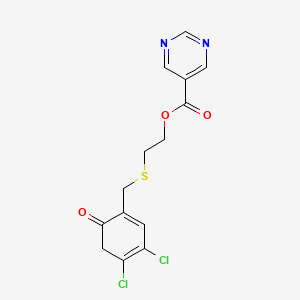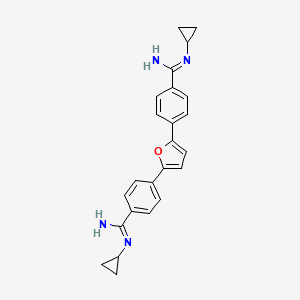![molecular formula C11H17BrIN B12907383 N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide CAS No. 1976-21-2](/img/structure/B12907383.png)
N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromobenzyl)-N,N-dimethylethanaminium iodide is a quaternary ammonium compound that features a bromobenzyl group attached to a dimethylethanaminium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromobenzyl)-N,N-dimethylethanaminium iodide typically involves the reaction of 2-bromobenzyl chloride with N,N-dimethylethanamine in the presence of a suitable base. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the dimethylethanaminium group. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(2-Bromobenzyl)-N,N-dimethylethanaminium iodide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromobenzyl)-N,N-dimethylethanaminium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Elimination: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with cyanide ions would yield N-(2-cyanobenzyl)-N,N-dimethylethanaminium iodide, while oxidation with m-CPBA would produce the corresponding N-oxide.
Scientific Research Applications
N-(2-Bromobenzyl)-N,N-dimethylethanaminium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other nitrogen-containing compounds.
Biology: The compound can be used in studies involving cell membrane permeability and ion transport due to its quaternary ammonium structure.
Industry: It can be used in the formulation of surfactants, detergents, and other cleaning agents.
Mechanism of Action
The mechanism of action of N-(2-Bromobenzyl)-N,N-dimethylethanaminium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt cell membranes by interacting with the lipid bilayer, leading to increased permeability and potential cell lysis. Additionally, the compound can interact with ion channels and transporters, affecting ion flux and cellular homeostasis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorobenzyl)-N,N-dimethylethanaminium iodide
- N-(2-Fluorobenzyl)-N,N-dimethylethanaminium iodide
- N-(2-Iodobenzyl)-N,N-dimethylethanaminium iodide
Uniqueness
N-(2-Bromobenzyl)-N,N-dimethylethanaminium iodide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated analogs. The bromine atom can participate in specific halogen bonding interactions, which may enhance its binding affinity to certain biological targets or alter its chemical reactivity.
Properties
CAS No. |
1976-21-2 |
|---|---|
Molecular Formula |
C11H17BrIN |
Molecular Weight |
370.07 g/mol |
IUPAC Name |
(2-bromophenyl)methyl-ethyl-dimethylazanium;iodide |
InChI |
InChI=1S/C11H17BrN.HI/c1-4-13(2,3)9-10-7-5-6-8-11(10)12;/h5-8H,4,9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
KFPUIXFLGYGWNG-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(C)CC1=CC=CC=C1Br.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


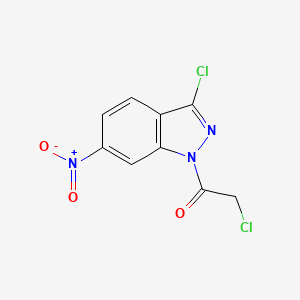
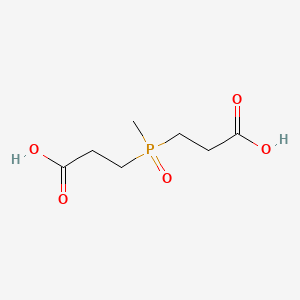
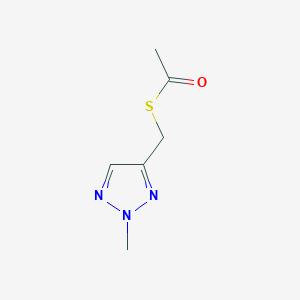
![N-[(1H-Indol-3-yl)acetyl]-L-cysteine](/img/structure/B12907310.png)
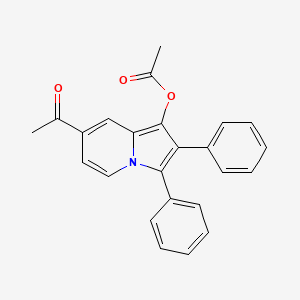
![2-Amino-5-(3-{[4-(4-chloro-3-oxobutyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B12907324.png)
![3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12907336.png)
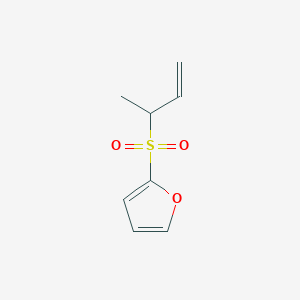

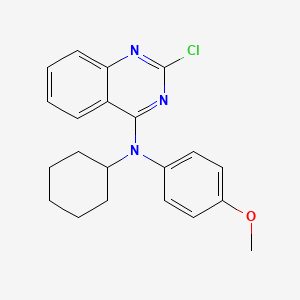
![5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B12907366.png)
